Propafenone Dimer Impurity

Description

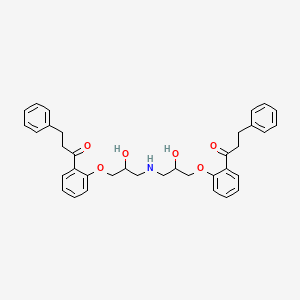

Propafenone Dimer Impurity is a process-related impurity formed during the synthesis of the antiarrhythmic drug propafenone. It is identified as a dimeric derivative of propafenone, with CAS numbers 1346603-80-2 (mixture of diastereomers) and 1346602-27-4 (deuterated form) . Structurally, it arises from the coupling of two propafenone molecules, likely via oxidative or condensation reactions. Analytical methods such as HPLC and mass spectrometry are typically employed for its detection and quantification .

Properties

IUPAC Name |

1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]amino]propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO6/c38-29(25-42-35-17-9-7-15-31(35)33(40)21-19-27-11-3-1-4-12-27)23-37-24-30(39)26-43-36-18-10-8-16-32(36)34(41)22-20-28-13-5-2-6-14-28/h1-18,29-30,37-39H,19-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKUKGNFXRCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Reaction Time

The condensation step is conducted at 48–52°C for 4–6 hours, while amination requires 48–52°C for 6–8 hours. Prolonged amination durations (>8 hours) exacerbate dimer formation due to extended exposure of reactive intermediates. For instance, Example 1 (8-hour amination) yielded 220 kg of Propafenone Hydrochloride with 2.2% dimer impurity, whereas shorter durations in Example 2 (6 hours) resulted in 3.8% impurity.

Distillation and Solvent Removal

Post-condensation vacuum distillation (-0.08 to -0.098 MPa) at <100°C removes excess epichlorohydrin, minimizing unintended epoxide ring-opening reactions that precede dimerization. Incomplete distillation elevates residual epichlorohydrin levels, increasing the likelihood of dimer formation during amination.

Mechanistic Pathways of Dimerization

The dimer impurity arises via a nucleophilic coupling mechanism:

-

The intermediate 2,3-epoxypropiophenone undergoes partial hydrolysis, generating a diol species.

-

Under basic amination conditions (Tri-n-propylamine, 50°C), the diol reacts with another epoxy intermediate, forming an ether-linked dimer.

-

Stereochemical diversity emerges from cis or trans configurations at the ether linkage, yielding diastereomers.

Figure 1: Proposed Dimerization Pathway

Mitigation Strategies and Process Optimization

Controlled Amination Conditions

Reducing amination time to 6 hours and maintaining temperatures at 50±2°C limits side reactions. Example 2’s 6-hour amination at 50°C produced 208 kg of Propafenone Hydrochloride with 3.8% impurity, compared to 2.2% in Example 1’s 8-hour process.

Enhanced Distillation Efficiency

Implementing high-vacuum distillation (-0.098 MPa) ensures near-complete epichlorohydrin removal, reducing residual reactants available for dimerization. Patent data confirm that distillation at 90°C under -0.098 MPa achieves >99% epichlorohydrin recovery.

Acidic Workup Adjustments

Post-amination salt formation with hydrochloric acid (36% concentration) at 35–45°C for 1 hour stabilizes the product, preventing retro-dimerization. The patent specifies a 1-hour reflux to ensure complete protonation of the amine intermediate, which curtails further reactivity.

Analytical Characterization of Dimer Impurity

The this compound is characterized by:

-

Spectral Data : Distinctive NMR signals at δ 7.2–7.8 ppm (aromatic protons) and δ 3.5–4.1 ppm (ether linkages).

Table 2: Key Analytical Parameters

| Parameter | Value |

|---|---|

| Retention Time (HPLC) | 12.8 minutes |

| UV λmax | 254 nm |

| Melting Point | 158–162°C (decomposes) |

Industrial Implications and Regulatory Considerations

As a “Controlled Product” requiring stringent documentation, the dimer impurity’s synthesis must adhere to ICH Q3A guidelines for impurity profiling. Its identification as “Propafenone EP Impurity G” underscores its regulatory significance in European Pharmacopoeia monographs. Manufacturers must optimize synthesis protocols to limit dimer content below 0.15% in final drug substances .

Chemical Reactions Analysis

Types of Reactions: Propafenone Dimer Impurity can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the dimer impurity back to its monomeric form or other reduced products.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Analytical Chemistry

Propafenone Dimer Impurity serves as a reference standard in analytical chemistry. It is crucial for:

- Quality Control : Ensuring the purity and stability of propafenone formulations.

- Method Development : Assisting in the validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. This helps assess factors like linearity, sensitivity, accuracy, and precision of these methods.

Pharmacokinetics and Pharmacodynamics

Research involving this compound provides insights into the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (the effects of the drug on the body) of propafenone. The impurity can be utilized to study:

- Metabolic Pathways : Understanding how propafenone and its impurities behave in biological systems.

- Toxicological Assessments : Evaluating potential toxic effects arising from impurities in pharmaceutical formulations.

Case Study 1: Propafenone Toxicity

A notable case involved an 80-year-old male with dehydration leading to elevated serum propafenone concentrations, resulting in toxicity characterized by electrocardiogram changes such as QRS widening and QTc prolongation. Management included optimizing fluid status and temporarily withholding propafenone, which led to rapid improvement . This case underscores the importance of monitoring impurities like this compound in clinical settings to prevent adverse effects.

Case Study 2: Analytical Method Validation

In a study focusing on the development of an HPLC method for quantifying propafenone in human plasma, this compound was used as a standard to ensure method reliability. The results demonstrated that incorporating this impurity improved the method's sensitivity and specificity for detecting propafenone levels.

Industrial Applications

In the pharmaceutical industry, this compound is employed in:

- Product Development : Assisting in the formulation of antiarrhythmic drugs by providing insights into stability and degradation pathways.

- Regulatory Compliance : Meeting standards set by regulatory bodies for pharmaceutical quality assurance .

Mechanism of Action

The mechanism of action of Propafenone Dimer Impurity is related to its parent compound, propafenone. Propafenone works by slowing the influx of sodium ions into cardiac muscle cells, thereby reducing the excitability of these cells. This action helps in controlling arrhythmias. The dimer impurity may exhibit similar effects, although its potency and efficacy may differ due to its altered structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Benzophenone Dimers

Benzophenone-derived dimers, such as the ortho-benzophenone dimer (compound 23 in ), exhibit potent P-glycoprotein (P-gp) inhibitory activity (IC50 = 0.05 μM) . Key differences include:

- Substitution pattern: The ortho-benzophenone dimer’s high potency is attributed to its ortho substitution, which optimizes interactions with P-gp’s transmembrane helices . Propafenone Dimer’s activity may depend on the spatial arrangement of its propafenone subunits.

- Heterodimers : The heterodimer 24 (IC50 = 13.37 μM) demonstrates reduced activity compared to homodimers, highlighting the importance of symmetric pharmacophores for potency .

Functional Analogs: Propafenone Metabolites

Propafenone metabolites, such as 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP), share structural motifs with the dimer impurity but differ in pharmacological effects:

Process-Related Impurities in Other Drugs

- Raloxifene Dimer (Impurity 4) : A dimeric impurity in raloxifene hydrochloride, structurally distinct but similarly formed during synthesis. It is controlled via chromatographic methods, emphasizing the universal need for impurity profiling .

- Eplerenone Impurities: Dicarbolactone derivatives in eplerenone synthesis highlight the role of reaction conditions (e.g., temperature, catalysts) in impurity formation, paralleling propafenone dimer generation .

Key Research Findings and Data Tables

Table 1: P-gp Inhibitory Potency of Selected Compounds

Table 2: HERG Channel Blocking Activity

Mechanistic Insights and Implications

- P-gp Interaction: this compound may bind to P-gp’s transmembrane helices (TM5, TM6, TM7, TM12), akin to propafenone analogs . Its dimeric structure could enhance avidity but reduce solubility, impacting bioavailability.

- HERG Channel Effects: Structural modifications (e.g., ortho-phenylpropanone) in propafenone derivatives alter binding to HERG’s Phe656 and Tyr652 residues . The dimer’s bulkier structure might exacerbate HERG blockade, posing arrhythmogenic risks.

Biological Activity

Propafenone Dimer Impurity, specifically the deuterated variant (this compound-d10), is an important compound in pharmaceutical research, particularly due to its association with the antiarrhythmic drug propafenone. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicological implications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C39H35D10NO6 |

| Molecular Weight | 633.83900 |

| CAS Number | 1346602-27-4 |

| LogP | 6.20920 |

| PSA (Polar Surface Area) | 96.30000 |

The compound is characterized by a complex structure that includes multiple functional groups, contributing to its biological activity.

This compound exhibits a mechanism of action similar to that of propafenone. It primarily functions as a sodium channel blocker, which stabilizes myocardial membranes and reduces excitability in cardiac muscle cells. This action is crucial for managing arrhythmias by prolonging the refractory period and decreasing conduction velocity .

Biological Activity and Pharmacokinetics

The biological activity of this compound has been studied in various contexts, including:

- Antiarrhythmic Effects : As an analog of propafenone, it helps in controlling atrial fibrillation and other cardiac dysrhythmias.

- Toxicology Studies : Research indicates that impurities like Propafenone Dimer can contribute to toxicity when present in pharmaceutical formulations. For example, a case study highlighted severe toxicity in an elderly patient due to dehydration and elevated serum levels of propafenone, emphasizing the need to monitor impurities closely .

Case Study: Propafenone Toxicity

A notable case involved an 80-year-old male who experienced significant toxicity from propafenone due to dehydration. The patient presented with generalized weakness and polyuria, leading to a diagnosis of propafenone toxicity. Electrocardiogram findings included first-degree atrioventricular block and QRS complex widening. Management involved optimizing fluid status and temporarily halting propafenone treatment, which led to a rapid reversal of symptoms .

Comparative Studies

Recent studies have compared the biological activity of this compound with other related compounds:

- Propafenone Glycerol Dimer : Another dimer impurity that has been evaluated for its pharmacokinetic properties.

- N-Despropyl Propafenone : A metabolite that exhibits different side chain characteristics but shares similar antiarrhythmic properties.

The unique deuterated structure of this compound allows for advanced isotope labeling studies that enhance understanding of its behavior in biological systems .

Toxicological Assessments

Toxicological evaluations have demonstrated that impurities can significantly impact the safety profile of pharmaceutical products. The FDA has set guidelines for controlling impurities based on their potential health risks, emphasizing the importance of thorough analysis during drug development .

Q & A

What analytical techniques are recommended for identifying Propafenone Dimer Impurity in drug substances?

Basic Research Question

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the primary method for identifying this compound. LC-MS provides high sensitivity and specificity, enabling differentiation of the dimer from structurally similar impurities. Reference standards (e.g., Catalog No. 1189892, CAS 1346603-80-2) are critical for method calibration and confirming retention times .

How can researchers quantify this compound using chromatographic methods?

Basic Research Question

Quantification requires validated methods with linear calibration curves (e.g., 0.1–5.0% impurity/drug substance). Detection limits should align with ICH Q3A/B thresholds (typically 0.10% for unidentified impurities). Use gradient elution to resolve the dimer from other process-related impurities, and validate parameters such as precision (RSD <5%) and accuracy (recovery 90–110%) .

What synthetic pathways lead to this compound formation, and how can they be mitigated?

Advanced Research Question

The dimer forms via nucleophilic substitution during propafenone synthesis, particularly in the presence of hydroxyl or amine intermediates. Mitigation strategies include:

- Optimizing reaction conditions (e.g., temperature, pH) to minimize side reactions.

- Introducing scavengers (e.g., activated carbon) to remove reactive intermediates.

- Monitoring impurity profiles using real-time process analytical technology (PAT) .

How can co-eluting impurities be resolved during this compound analysis?

Advanced Research Question

Co-elution challenges arise due to structural similarity between the dimer and metabolites (e.g., 5-Hydroxy Propafenone). Resolution improvements involve:

- Column optimization: Use C18 or phenyl-hexyl columns with sub-2µm particles.

- Mobile phase adjustments: Add ion-pairing agents (e.g., heptafluorobutyric acid) or adjust organic modifier gradients.

- Orthogonal methods: Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

How to validate analytical methods for this compound in compliance with regulatory guidelines?

Advanced Research Question

Follow ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. Key steps:

- Specificity: Demonstrate baseline separation from other impurities (e.g., N-Despropyl Propafenone).

- Accuracy: Spike recovery studies using reference standards (Molecular Weight: 623.78 g/mol).

- Robustness: Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

What are the structural characteristics of this compound?

Basic Research Question

The dimer (C39H45NO6, MW: 623.78 g/mol) consists of two propafenone monomers linked via a glycerol or epoxypropane bridge. Its SMILES notation (O=C(CCC1=CC=CC=C1)C2=CC=CC=C2OCC(O)CN(CCC)CC(O)COC3=C(C(CCC4=CC=CC=C4)=O)C=CC=C3) confirms the presence of ketone and ether functional groups critical for its identification .

How to assess the toxicological impact of this compound in preclinical studies?

Advanced Research Question

Use in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo models (e.g., rodent arrhythmia studies). For example, administer the dimer at 0.1–1.0 mg/kg and monitor ECG parameters (QRS/QT prolongation, arrhythmia incidence) to evaluate cardiotoxicity .

What are the regulatory thresholds for this compound in pharmaceuticals?

Basic Research Question

Per ICH Q3A, the reporting threshold is 0.05%, identification threshold 0.10%, and qualification threshold 0.15% for daily doses ≤2 g. Thresholds may vary based on drug-specific risk assessments, requiring justification in regulatory submissions .

How to handle discrepancies in impurity profiling data across different studies?

Advanced Research Question

Discrepancies often stem from method variability (e.g., column lot differences, detector sensitivity). Address by:

- Cross-validating methods using shared reference standards.

- Conducting inter-laboratory studies with harmonized protocols.

- Applying advanced statistical tools (e.g., principal component analysis) to identify outlier data .

What strategies are effective in isolating this compound from complex mixtures?

Advanced Research Question

Preparative HPLC with hydrophilic interaction chromatography (HILIC) columns isolates the dimer from polar metabolites. For crystalline isolation, use solvent-antisolvent systems (e.g., acetonitrile/water) and characterize purity via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.